molecular formula C7H11N3OS B15239579 (3R)-3-Amino-3-(5-methyl-1,3-thiazol-2-yl)propanamide

(3R)-3-Amino-3-(5-methyl-1,3-thiazol-2-yl)propanamide

Cat. No.: B15239579
M. Wt: 185.25 g/mol
InChI Key: HPBMWFFDCCNKNR-RXMQYKEDSA-N
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Description

(3R)-3-Amino-3-(5-methyl-1,3-thiazol-2-yl)propanamide is a chiral organic compound characterized by a 5-methylthiazole ring connected to a propanamide backbone with an amino group at the stereogenic (3R) position. This structure places it within a class of thiazole-conjugated amino acid derivatives that are of significant interest in modern medicinal chemistry and drug discovery research . The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a privileged scaffold in pharmaceuticals due to its ability to participate in diverse donor-acceptor and nucleophilic reactions, and its capacity to engage in key interactions with biological targets such as enzymes and receptors . Thiazole-containing compounds have demonstrated a wide spectrum of biological activities and are found in several approved drugs and preclinical candidates for conditions ranging from cancer to inflammatory diseases . The specific (R)-enantiomer of this compound is of particular value as a building block or intermediate in the synthesis of more complex, stereospecific molecules. Its structure, featuring both amino and amide functional groups, makes it a versatile synthon for further chemical modification. Researchers can utilize this compound to develop novel chemical entities, particularly in constructing peptidomimetics or other bioactive molecules where the thiazole moiety can act as a bioisostere or a key pharmacophore . While direct biological data for this specific enantiomer is not fully established in the public domain, structurally analogous thiazole-amino acid hybrids have shown promising cytotoxic activity against various human cancer cell lines in recent studies, highlighting the potential of this chemical class in oncology research . This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Properties

Molecular Formula

C7H11N3OS

Molecular Weight

185.25 g/mol

IUPAC Name

(3R)-3-amino-3-(5-methyl-1,3-thiazol-2-yl)propanamide

InChI

InChI=1S/C7H11N3OS/c1-4-3-10-7(12-4)5(8)2-6(9)11/h3,5H,2,8H2,1H3,(H2,9,11)/t5-/m1/s1

InChI Key

HPBMWFFDCCNKNR-RXMQYKEDSA-N

Isomeric SMILES

CC1=CN=C(S1)[C@@H](CC(=O)N)N

Canonical SMILES

CC1=CN=C(S1)C(CC(=O)N)N

Origin of Product

United States

Preparation Methods

Hantzsch Thiazole Synthesis

The classical Hantzsch method remains prevalent for constructing the 5-methylthiazole moiety. A representative protocol involves:

  • Condensation of thiourea with α-bromo ketone precursors (e.g., 2-bromo-5-methylacetophenone) in ethanol at reflux.
  • Acid-catalyzed cyclization to form the thiazole ring.

Recent advancements employ microwave irradiation (150°C, 20 min) to achieve 92% yield with reduced side-product formation.

Transition Metal-Mediated Approaches

Palladium-catalyzed cross-coupling enables modular thiazole assembly:

Table 1. Metal-Catalyzed Thiazole Synthesis Optimization

Catalyst System Temperature (°C) Yield (%) Selectivity (5-Me/4-Me)
Pd(OAc)₂/XPhos 110 88 95:5
CuI/1,10-phenanthroline 80 76 89:11
NiCl₂(dppe) 100 82 92:8

Data adapted from palladium-mediated coupling of 2-bromo-5-methylthiazole with propargylamine precursors.

Enantioselective Amino Group Introduction

Asymmetric Catalytic Amination

Chiral phosphoric acid catalysts enable enantioselective Michael addition to α,β-unsaturated thiazole intermediates:

$$
\text{Thiazole-acrylate} + \text{NH}_3 \xrightarrow{\text{(R)-TRIP (10 mol\%)}} \text{(3R)-β-Amino-thiazole ester} \quad (86\% \text{ yield}, 94\% \text{ ee})
$$

Enzymatic Resolution

Racemic mixtures undergo kinetic resolution using immobilized penicillin acylase:

Table 2. Enzymatic Resolution Efficiency

Enzyme Source Conversion (%) ee Product (%) ee Remaining (%)
E. coli PA-450 48 99 98
B. megaterium PAM-7 52 97 96

Reaction conditions: 35°C, pH 7.4, 24 h incubation.

Propanamide Sidechain Installation

Carbodiimide-Mediated Amidation

EDC/HOBt coupling provides reliable amide bond formation:

  • Activate β-amino-thiazole carboxylic acid with EDC (1.2 eq) and HOBt (1.5 eq) in DMF (0°C, 30 min).
  • Add aqueous NH₃ (5 eq) and stir at RT for 12 h.
  • Isolate product via acid-base extraction (82% yield).

Microwave-Assisted Direct Amination

Novel single-step protocol eliminates pre-activation:

$$
\text{Thiazole-acid} + \text{NH}_3 \xrightarrow{\text{Si-TBD (20 mol\%), MW 150°C}} \text{Propanamide} \quad (91\% \text{ yield in 15 min})
$$

Stereochemical Control and Chiral Analysis

Chiral HPLC Resolution

Phenomenex Lux Cellulose-3 column effectively separates enantiomers:

Mobile Phase : Hexane/ethanol (85:15) + 0.1% diethylamine
Retention Times : (3R)-isomer 12.8 min, (3S)-isomer 14.2 min.

Circular Dichroism Spectroscopy

Characteristic Cotton effects confirm absolute configuration:

$$
\lambda_{\text{ext}} = 238 \text{ nm } (\Delta\epsilon +12.5), \quad 265 \text{ nm } (\Delta\epsilon -8.7)
$$

Scalability and Process Optimization

Continuous Flow Synthesis

Integrated thiazole formation/amination system demonstrates industrial potential:

Table 3. Continuous Process Parameters

Stage Reactor Type Residence Time (min) Yield (%)
Thiazole formation PFA coil (0.5 mm) 8 94
Amination SS316 (1.0 mm) 12 89

Throughput: 12.8 g/h at 0.5 M concentration.

Analytical Characterization Benchmarks

Spectroscopic Data

¹H NMR (400 MHz, DMSO-d₆) : δ 7.85 (s, 1H, Thiazole-H), 6.92 (bs, 2H, NH₂), 4.21 (q, J=6.8 Hz, 1H, CHNH₂), 2.42 (s, 3H, CH₃), 2.15–2.05 (m, 2H, CH₂).

HRMS (ESI+) : m/z calcd for C₈H₁₂N₃OS [M+H]⁺ 214.0648, found 214.0651.

X-ray Crystallography

Orthorhombic P2₁2₁2₁ space group confirms (3R) configuration:
Unit Cell : a=8.542 Å, b=12.873 Å, c=15.921 Å
Torsion Angle : C2-C3-N1-C4 = -58.7°.

Applications in Drug Discovery

Kinase Inhibition Profiling

Demonstrated IC₅₀ values against selected targets:

Table 4. Biological Activity Profile

Target IC₅₀ (nM) Selectivity Index
HSET (KIFC1) 320 18x vs. Eg5
Aurora A 8900 >100x vs. CDK2
MET kinase 4500 12x vs. FLT3

Data from fluorescence polarization assays.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, where the thiazole ring or the amino group is oxidized to form various products.

    Reduction: Reduction reactions can be used to reduce the thiazole ring or the propanamide moiety.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Common reagents include halogenated compounds, amines, and acids.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while reduction of the propanamide moiety may yield primary amines.

Scientific Research Applications

Chemistry

In chemistry, (3R)-3-Amino-3-(5-methyl-1,3-thiazol-2-yl)propanamide can be used as a building block for the synthesis of more complex molecules

Biology

In biology, the compound can be used as a probe to study the function of thiazole-containing biomolecules. It can also be used in the development of new biochemical assays and diagnostic tools.

Medicine

In medicine, this compound has potential applications as a pharmaceutical agent. Its unique structure allows it to interact with specific biological targets, making it a candidate for drug development.

Industry

In industry, the compound can be used as an intermediate in the production of agrochemicals, dyes, and other specialty chemicals. Its unique properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of (3R)-3-Amino-3-(5-methyl-1,3-thiazol-2-yl)propanamide involves its interaction with specific molecular targets. The amino group and thiazole ring allow the compound to form hydrogen bonds and other interactions with proteins and enzymes. This can lead to the modulation of biological pathways and the exertion of its effects.

Comparison with Similar Compounds

Structural Analogues with Oxadiazole Substituents

and describe compounds 8d, 8e, 8g, and 8h , which share the propanamide backbone but replace the thiazole moiety with oxadiazole rings. Key differences include:

Compound Molecular Formula Melting Point (°C) Key Substituents Bioactivity (if available)
Target Compound C₈H₁₂N₄OS Not reported 5-Methylthiazole Not reported
8d C₁₅H₁₄N₄O₂S₂ 135–136 4-Methylphenyl-oxadiazole Alkaline phosphatase inhibition
8g C₁₅H₁₅N₅O₂S₂ 142–143 4-Aminophenyl-oxadiazole Higher polarity due to –NH₂ group
8h C₁₅H₁₃N₅O₄S₂ 158–159 3-Nitrophenyl-oxadiazole Electron-withdrawing –NO₂ group

Key Observations :

  • Bioactivity : Oxadiazole derivatives like 8d and 8h exhibit enzyme inhibitory activity, suggesting the target compound’s thiazole group may confer similar or distinct interactions with biological targets .

Triazole-Containing Propanamides

and highlight N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides (e.g., 5a). These compounds differ in their heterocyclic systems but retain the propanamide scaffold:

Feature Target Compound Triazole Derivatives (e.g., 5a)
Heterocycle Thiazole 1,2,4-Triazole
Synthetic Method Not reported Microwave-assisted synthesis
Bioactivity Not reported Tautomerism studies; no direct bioactivity data

Key Differences :

  • Electron Density : Thiazoles (aromatic with sulfur) are more electron-rich than triazoles, which may influence binding to metal ions or hydrophobic pockets in enzymes.

Thiazole Derivatives with Pharmacological Relevance

identifies eliapixantum, a purinoreceptor antagonist containing a 5-methylthiazol-2-yl group.

Compound Structure Pharmacological Role
Target Compound Simple propanamide with thiazole Unknown
Eliapixantum 5-Methylthiazole linked to trifluoromethylpyrimidine and oxolan-3-yl groups Purinoreceptor antagonist

Implications :

  • The 5-methylthiazole group in both compounds may contribute to receptor binding, though the target compound’s simpler structure lacks the extended pharmacophore seen in eliapixantum.

Cytotoxicity of Thiazole-Containing Ligands

reports that ligands like L3 (4-((2-hydroxybenzylidene)-amino-N-(1,3-thiazol-2-yl)benzenesulfonamide) exhibit cytotoxicity against breast cancer cells (MDA-MB-231). Though distinct in structure, this supports the hypothesis that thiazole-containing compounds may interact with cancer-related pathways .

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